molecular formula C17H21ClN2O4S2 B5765107 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine

Cat. No.: B5765107
M. Wt: 416.9 g/mol
InChI Key: IHVPXFBEJHICCN-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and thienyl groups may play a role in binding to these targets, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Uniqueness

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine is unique due to the presence of both the 5-chloro-2-thienylsulfonyl and 2,5-dimethoxybenzyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-23-14-3-4-15(24-2)13(11-14)12-19-7-9-20(10-8-19)26(21,22)17-6-5-16(18)25-17/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVPXFBEJHICCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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